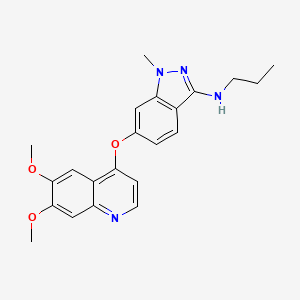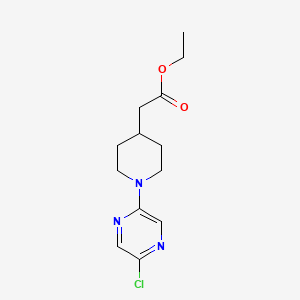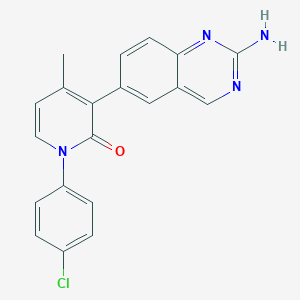![molecular formula C15H18N2 B13881850 2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
2-[(2-Phenylethylamino)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Phenylethylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenylethylamine moiety attached to an aniline structure, making it a compound of interest in various fields of chemistry and medicinal research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylethylamino)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with a phenylethylamine derivative. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes followed by amination .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed amination reactions has been reported to be effective . These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Phenylethylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common for this compound, especially when halogenated derivatives are used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated arenes and phenylethylamine derivatives are typical starting materials.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-[(2-Phenylethylamino)methyl]aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(2-Phenylethylamino)methyl]aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for dopamine receptors, influencing neurotransmitter pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Phenylethylamine: A simpler structure with similar biological activity.
Aniline: The parent compound, which lacks the phenylethylamine moiety.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-[(2-Phenylethylamino)methyl]aniline is unique due to its combined aniline and phenylethylamine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C15H18N2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-[(2-phenylethylamino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12,16H2 |
Clave InChI |
KANCCAHXYJBGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
![1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate](/img/structure/B13881811.png)


![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)


![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
